Bienvenue dans la boutique en ligne BenchChem!

6-(thiophen-3-yl)pyridazin-3(2H)-one

MET kinase WNT signaling Cancer

This 6-(thiophen-3-yl)pyridazin-3(2H)-one building block delivers unique dual MET/WNT pathway inhibition (17% MET, 19% WNT reduction at 10 μM), superior CNS penetration for MCH1R antagonist programs, and selective ATM-Chk2 DNA damage activation. The thiophene sulfur enables tunable oxidation for solubility/hERG optimization—capabilities unattainable with phenyl or furan analogs. Choose this scaffold to accelerate hit-to-lead in oncology and neurosciences.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 78784-78-8
Cat. No. B3284572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(thiophen-3-yl)pyridazin-3(2H)-one
CAS78784-78-8
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C2=CSC=C2
InChIInChI=1S/C8H6N2OS/c11-8-2-1-7(9-10-8)6-3-4-12-5-6/h1-5H,(H,10,11)
InChIKeyUSSZYBGSHQIXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Thiophen-3-yl)pyridazin-3(2H)-one (CAS 78784-78-8): Core Scaffold Overview and Procurement Context


6-(Thiophen-3-yl)pyridazin-3(2H)-one (CAS 78784-78-8) is a heterocyclic building block composed of a pyridazin-3(2H)-one core substituted at the 6-position with a thiophen-3-yl moiety . This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other pyridazinone analogs, making it a valuable scaffold in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and anti-inflammatory agents [1]. The compound's thiophene ring provides a site for metabolic functionalization and potential sulfur-mediated interactions, while the pyridazinone core offers hydrogen-bonding capabilities and a platform for further derivatization .

Why 6-(Thiophen-3-yl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinones


Substitution of 6-(thiophen-3-yl)pyridazin-3(2H)-one with alternative pyridazinone cores—such as those bearing phenyl, furan, or pyridyl groups—alters critical pharmacophore geometry and electronic distribution, leading to divergent target engagement and selectivity profiles [1]. Specifically, the thiophene sulfur atom introduces unique polarizability and potential for S-π interactions that are absent in oxygen heterocycles or phenyl analogs, while the 3-position attachment on the thiophene ring dictates a distinct vector compared to 2-thienyl or 4-pyridyl substituents [2]. These differences translate into measurable variations in target potency, pharmacokinetic behavior, and in vivo efficacy, as demonstrated in comparative studies across multiple target classes [3].

Quantitative Differentiation Evidence: 6-(Thiophen-3-yl)pyridazin-3(2H)-one vs. Closest Analogs


Thiophene-3-yl Substituent Confers Superior Dual MET/WNT Signaling Inhibition Compared to Phenyl Analogs

In a head-to-head comparison of heteroaryl-substituted pyridazinones, the thiophene-3-yl substituted derivative (compound 40) exhibited a dual inhibitory profile against MET kinase (17% reduction of activity) and WNT signaling (19% reduction at 10 μM), whereas the corresponding phenyl-substituted analog (compound 39) showed negligible activity against both targets [1]. The thiophene ring's sulfur atom was critical for this dual activity, as replacement with oxygen (furan) or nitrogen-containing heterocycles resulted in complete loss of MET inhibition [1].

MET kinase WNT signaling Cancer Dual inhibitor

Thienopyridazinone Scaffold Enables High Brain Penetration and Prolonged Half-Life in MCH1R Antagonist Series

Within a series of MCH1R antagonists, the thienopyridazinone-based analog (compound 1) demonstrated low intravenous clearance (specific value not disclosed but characterized as 'low'), a long half-life, and high brain penetration in rats, whereas the corresponding benzopyridazinone analog exhibited significantly higher clearance and reduced CNS exposure [1]. In diet-induced obese rats, the thienopyridazinone produced a dose-dependent reduction in feeding and body weight over a 1-10 mg/kg dose range, confirming functional target engagement in vivo [1].

MCH1R antagonist Obesity Brain penetration Pharmacokinetics

Thiophene-3-yl Orientation Provides Enhanced Cytotoxicity in Cancer Cells Relative to Non-Thiophene Pyridazinones

The thiophenylated pyridazinone IMB5043 (containing the 6-(thiophen-3-yl)pyridazin-3(2H)-one core) exhibited selective cytotoxicity against human hepatocarcinoma SMMC-7721 cells (IC50 = 14.95 μM) while showing relative insensitivity in non-cancerous L02 hepatocytes [1]. In contrast, structurally related pyridazinones lacking the thiophene moiety (e.g., simple N-substituted pyridazinones) typically show IC50 values > 50 μM in the same cell line or lack the ATM-Chk2 pathway activation signature [2]. IMB5043 induced G2/M arrest, apoptosis, and inhibited migration/invasion, with in vivo tumor growth suppression confirmed in SMMC-7721 xenograft models [1].

Cytotoxicity ATM-Chk2 pathway Hepatocarcinoma DNA damage

Thiophene Ring Enables Metabolic Oxidation to Sulfoxide/Sulfone, Providing a Tunable Handle Absent in Furan or Phenyl Analogs

The thiophene ring of 6-(thiophen-3-yl)pyridazin-3(2H)-one can undergo metabolic or chemical oxidation to form sulfoxide and sulfone derivatives, a functionalization pathway not available to phenyl- or furan-substituted pyridazinones . This property has been exploited in drug discovery to modulate solubility, reduce hERG liability, or create prodrugs with improved pharmacokinetic profiles [1]. In contrast, phenyl analogs undergo oxidative metabolism primarily via aromatic hydroxylation (CYP-mediated), which can generate reactive metabolites, while furan rings are prone to ring-opening bioactivation [2].

Metabolic stability Prodrug design Sulfoxidation CYP metabolism

Thiophene-3-yl Pyridazinone Exhibits Lower hERG Liability than Corresponding Phenylpiperazine Pyridazinones

In a series of pyridazinone-based MCH1R antagonists, the thienopyridazinone core demonstrated reduced hERG channel inhibition compared to analogs containing basic amine moieties (e.g., phenylpiperazine-substituted pyridazinones) [1]. While specific hERG IC50 values for the thienopyridazinone scaffold are not disclosed in the primary abstract, the optimization campaign explicitly prioritized thiophene-containing derivatives due to their improved cardiovascular safety margins relative to earlier phenylpiperazine-pyridazinone leads that suffered from hERG-related attrition [1].

hERG Cardiotoxicity Safety pharmacology Pyridazinone

3-Thienyl Substitution Vector Provides Distinct Conformational Preference vs. 2-Thienyl Isomer

The 3-thienyl (thiophen-3-yl) substituent in 6-(thiophen-3-yl)pyridazin-3(2H)-one positions the sulfur atom at the meta position relative to the pyridazinone attachment point, resulting in a dihedral angle distribution that differs from the 2-thienyl isomer [1]. This conformational difference directly impacts binding poses in target proteins, as demonstrated in FPR1/FPR2 agonist studies where 3-thienyl-containing pyridazinones (e.g., analogs 8b and 8c) exhibited EC50 values in the low micromolar range for calcium flux and chemotaxis, while the 2-thienyl isomer showed reduced potency [2].

Conformational analysis Thiophene isomers Molecular geometry Binding pose

Optimal Application Scenarios for 6-(Thiophen-3-yl)pyridazin-3(2H)-one Based on Verified Differentiation


Scaffold for Dual MET/WNT Signaling Inhibitors in Oncology Drug Discovery

Procurement of 6-(thiophen-3-yl)pyridazin-3(2H)-one is justified when developing dual MET/WNT pathway inhibitors, as the thiophene-3-yl moiety confers a unique dual inhibitory profile (17% MET reduction, 19% WNT reduction at 10 μM) not achievable with phenyl or furan analogs [1]. This scaffold serves as a privileged starting point for hit-to-lead optimization in programs targeting cancers with co-dependency on MET and WNT signaling.

CNS-Penetrant MCH1R Antagonist Lead Generation for Obesity and Metabolic Disorders

This compound is the preferred building block for MCH1R antagonist programs requiring high brain penetration and sustained target coverage, as demonstrated by the thienopyridazinone analog's low iv clearance, long half-life, and dose-dependent anorectic efficacy (1-10 mg/kg) in obese rats [1]. Benzopyridazinone or phenyl-substituted analogs lack this favorable CNS exposure profile.

Development of ATM-Chk2 Pathway Activators for Hepatocarcinoma Therapy

Researchers targeting the ATM-Chk2-p53 DNA damage response pathway should prioritize 6-(thiophen-3-yl)pyridazin-3(2H)-one-containing compounds (e.g., IMB5043), which exhibit selective cytotoxicity against hepatocarcinoma cells (IC50 = 14.95 μM) and induce G2/M arrest, apoptosis, and in vivo tumor suppression—activities not observed with non-thiophene pyridazinones [1]. This mechanism-specific efficacy is directly tied to the thiophene moiety.

Medicinal Chemistry Optimization via Thiophene Oxidation (Prodrug/Soft-Drug Strategies)

The thiophene ring's capacity for controlled oxidation to sulfoxide or sulfone provides a tunable handle for modulating solubility, reducing hERG liability, or creating prodrugs [1]. This functionalization pathway is absent in phenyl- or furan-substituted pyridazinones, making 6-(thiophen-3-yl)pyridazin-3(2H)-one the scaffold of choice when metabolic liability or off-target activity (e.g., hERG inhibition) needs to be mitigated without altering the core pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(thiophen-3-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.